KMT Substrate Discrimination: Ornithine Backbone Confers Absolute Methylation Inertness Versus Lysine – A Direct MALDI-TOF MS Head-to-Head Comparison
In a direct head-to-head comparison using MALDI-TOF mass spectrometry and NMR analysis, histone H3 tail peptides (residues 1–21) containing ornithine at the K4, K9, or K27 positions showed zero detectable methylation product formation when incubated with recombinant human KMTs G9a, SETD7, and SETD8 in the presence of S-adenosylmethionine (SAM) as methyl donor. In contrast, the corresponding native lysine-containing peptides were efficiently methylated: G9a catalyzed mono-, di-, and tri-methylation of H3K9; SETD7 catalyzed mono-methylation of H3K4; and SETD8 catalyzed mono-methylation of H3K27 [1]. The binary readout — complete absence of methylation for ornithine versus robust multi-state methylation for lysine — is a chain-length-dependent phenomenon arising from the shorter δ-amino-to-α-carbon distance in ornithine, which prevents productive positioning of the ε-amino group within the KMT active-site channel [1].
| Evidence Dimension | Histone lysine methyltransferase (KMT) substrate conversion |
|---|---|
| Target Compound Data | Ornithine-containing H3 peptide (K4Orn, K9Orn, or K27Orn): 0% conversion to any methylation state (mono-, di-, or tri-methyl) by G9a, SETD7, or SETD8 as measured by MALDI-TOF MS |
| Comparator Or Baseline | Native lysine-containing H3 peptide: G9a → K9me1, K9me2, K9me3 (quantitative conversion); SETD7 → K4me1; SETD8 → K27me1 |
| Quantified Difference | Absolute qualitative difference: detectable methylation versus zero detectable methylation; no quantitative IC50 or Km applicable because ornithine is not a substrate |
| Conditions | Recombinant human KMT catalytic domains (G9a, SETD7, SETD8); SAM co-substrate; H3(1–21) peptide substrates; MALDI-TOF MS detection; validated by 1H NMR and QM/MD simulations |
Why This Matters
For researchers designing methylation-state-specific histone peptide probes, this compound provides a genuinely methylation-inert ornithine scaffold for synthesizing negative-control peptides that cannot be methylated by any tested human KMT — a property that the dimethylated-lysine analog (Boc-Lys(Me)2-OH) does not guarantee, since KMTs can act on unmethylated, mono-methylated, and di-methylated lysine substrates depending on the enzyme.
- [1] Al Temimi AHK, Reddy YV, White PB, Guo H, Qian P, Mecinović J. Lysine Possesses the Optimal Chain Length for Histone Lysine Methyltransferase Catalysis. Scientific Reports. 2017;7(1):16148. doi:10.1038/s41598-017-16128-4. PMID: 29170487; PMCID: PMC5700997. View Source
